molecular formula C23H24FN5O3 B11187173 N-(4-acetylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(4-acetylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11187173
M. Wt: 437.5 g/mol
InChI Key: VJSLWEBOHOIELY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperazine ring with a fluorophenyl group, an acetylphenyl group, and a tetrahydropyrimidine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.

    Acetylation: The piperazine intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Cyclization: The acetylated piperazine is reacted with ethyl cyanoacetate and ammonium acetate under reflux conditions to form the tetrahydropyrimidine ring.

    Final Coupling: The final step involves coupling the tetrahydropyrimidine intermediate with 4-acetylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Medicine

In medicine, N-(4-acetylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a promising candidate for new drug therapies.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • N-(4-acetylphenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-(4-acetylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it distinct from its analogs.

Properties

Molecular Formula

C23H24FN5O3

Molecular Weight

437.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C23H24FN5O3/c1-15(30)16-6-8-17(9-7-16)25-22(32)19-14-21(31)27-23(26-19)29-12-10-28(11-13-29)20-5-3-2-4-18(20)24/h2-9,19H,10-14H2,1H3,(H,25,32)(H,26,27,31)

InChI Key

VJSLWEBOHOIELY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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